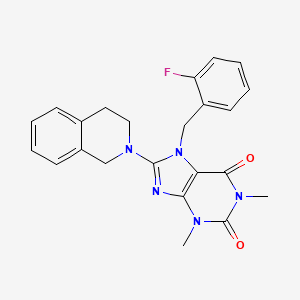
8-(3,4-dihydro-2(1H)-isoquinolinyl)-7-(2-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(3,4-dihydro-2(1H)-isoquinolinyl)-7-(2-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a purine derivative with unique chemical properties. It finds use in a variety of scientific applications, particularly in the fields of chemistry, biology, and medicine.
準備方法
The synthesis of this compound typically involves multiple steps, starting with the appropriate isoquinoline and purine precursors.
Synthetic Routes:
Reaction Conditions: : Typical reaction conditions may include the use of polar solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) under reflux.
Industrial Production: : In an industrial setting, this compound can be produced via continuous flow processes to ensure higher yields and purity.
化学反応の分析
Oxidation: : The compound may undergo oxidation reactions, particularly at the benzyl and methyl groups, using oxidizing agents like potassium permanganate (KMnO4).
Reduction: : Reduction of the fluorobenzyl moiety can be achieved using hydrogenation with palladium on carbon (Pd/C) as a catalyst.
Substitution: : It can participate in nucleophilic substitution reactions, especially at the isoquinoline ring.
Major Products: : The major products depend on the specific reagents and conditions used. For instance, oxidation might yield a corresponding carboxylic acid, while reduction could produce the corresponding hydrocarbon.
科学的研究の応用
Chemistry: : Used as an intermediate in the synthesis of complex organic molecules.
Biology: : Acts as a probe to study enzymatic interactions due to its ability to interact with purine-binding proteins.
Medicine: : Explored for potential therapeutic effects in treating certain neurological disorders.
Industry: : Utilized in the development of novel materials due to its unique structural properties.
作用機序
The compound's mechanism of action is primarily through its interaction with specific molecular targets such as purine receptors and enzymes. It may modulate biochemical pathways by influencing the binding affinity and activity of these targets, which can result in various physiological effects.
類似化合物との比較
Compared to other purine derivatives:
8-(3,4-Dihydro-2(1H)-isoquinolinyl)-7-(2-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione: has a unique combination of a fluorobenzyl group and isoquinoline ring, providing distinct binding properties.
Similar Compounds: : Examples include 1,3-dimethylxanthine (theobromine) and 1,3,7-trimethylxanthine (caffeine). the additional functional groups in this compound confer different chemical and biological activities.
This detailed breakdown highlights the unique features and broad applicability of this fascinating compound. What are you most curious about—its synthesis, its applications, or perhaps its effects in biological systems?
特性
IUPAC Name |
8-(3,4-dihydro-1H-isoquinolin-2-yl)-7-[(2-fluorophenyl)methyl]-1,3-dimethylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN5O2/c1-26-20-19(21(30)27(2)23(26)31)29(14-17-9-5-6-10-18(17)24)22(25-20)28-12-11-15-7-3-4-8-16(15)13-28/h3-10H,11-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIQLSAIXCYFREG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCC4=CC=CC=C4C3)CC5=CC=CC=C5F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
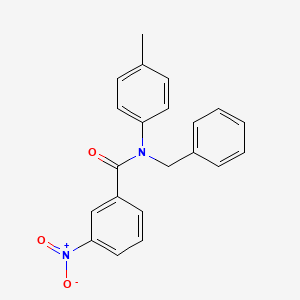
![2-[3-(2,3-dihydro-1H-indol-1-yl)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5751141.png)
![2-(2,3-dimethylphenoxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B5751146.png)
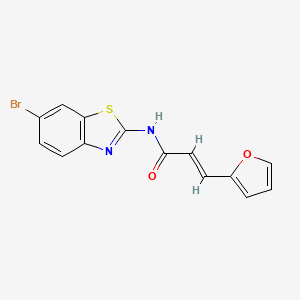
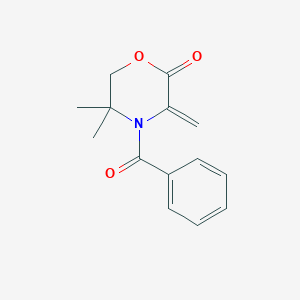
![2-{[2-(4-morpholinyl)ethyl]thio}-6-phenylnicotinonitrile](/img/structure/B5751178.png)
![N-[(4-BROMOPHENYL)METHYL]-1-METHYL-1H-1,3-BENZODIAZOL-2-AMINE](/img/structure/B5751180.png)
![N-(2-methoxy-5-methylphenyl)-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5751183.png)
![ethyl 4-[(3,4-dichlorophenyl)methyl]piperazine-1-carboxylate](/img/structure/B5751189.png)
![4-acetamido-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5751192.png)
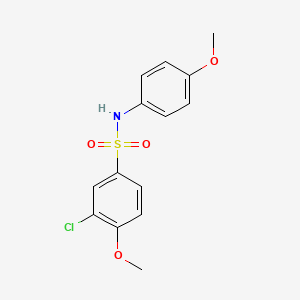
![1-BENZYL-2-(4-METHOXYPHENYL)-3-[(E)-[1-(4-NITROPHENYL)ETHYLIDENE]AMINO]IMIDAZOLIDIN-4-ONE](/img/structure/B5751204.png)
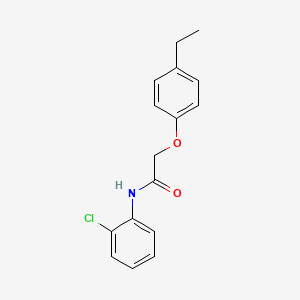
![4-BENZYL-1-[2-(ETHYLSULFANYL)BENZOYL]PIPERIDINE](/img/structure/B5751219.png)
